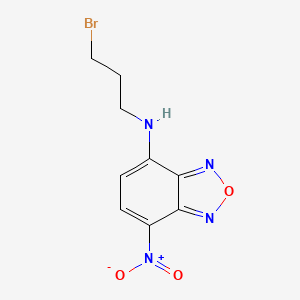

Bis(4-iodophenyl)-iodonium tetrafluoroborate; min. 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

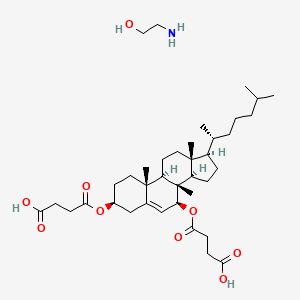

“Bis(4-iodophenyl)-iodonium tetrafluoroborate” likely refers to a chemical compound that contains iodine and phenyl groups. It’s important to note that the properties of this compound could be significantly different from other iodonium compounds due to the presence of iodine and phenyl groups .

Synthesis Analysis

The synthesis of similar compounds often involves halogen exchange reactions or coupling reactions . For instance, 1-benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve protodeboronation of pinacol boronic esters . Another example is the synthesis of new aromatic polyamides (PAs) bearing cardo xanthene groups by a carbonylation polymerization .科学的研究の応用

Electrophilic Radiofluorination and Arylation Reactions

Bis(4-iodophenyl)-iodonium tetrafluoroborate serves as a precursor molecule for electrophilic radiofluorination and arylation reactions. These reactions are critical for creating reagents for transition metal-catalyzed cross-coupling and other metal-organic reactions, showcasing its utility in developing complex organic molecules (Cardinale, Ermert, & Coenen, 2012).

Radiosynthesis of Complex Molecules

In the field of radiopharmacy, bis(4-iodophenyl)-iodonium tetrafluoroborate derivatives have been effectively used as labeling precursors for the synthesis of radiolabeled compounds. This is particularly significant for creating compounds like 4-[¹⁸F]fluorophenol, which is a crucial intermediate for more complex molecular structures in medical imaging applications (Helfer, Castillo Meleán, Ermert, Infantino, & Coenen, 2013).

Synthesis of α-Iodoenones

The compound has facilitated the direct synthesis of α-iodoenones from iodonium ion and propargylic tosylates or acetates, under mild conditions. This reaction process yields β-unsubstituted, β-monosubstituted, and β,β-disubstituted α-iodoenones in high yields, demonstrating its utility in synthesizing diverse organic molecules with high efficiency (Suárez-Rodríguez, Suárez‐Sobrino, & Ballesteros, 2018).

Surface Chemistry and Material Science

Bis(4-iodophenyl)-iodonium tetrafluoroborate has found applications in surface chemistry, particularly in the modification of surfaces via electrografting. This technique involves the generation of aryl radicals activated by UV light, without the need for photoinitiators, allowing for the controlled covalent modification of surfaces such as graphene. Such modifications are crucial for tuning the doping levels, work function, and enabling the deployment of materials in photovoltaic and battery applications (Stevenson, Veneman, Gearba, Mueller, Holliday, Ohta, & Chan, 2014).

特性

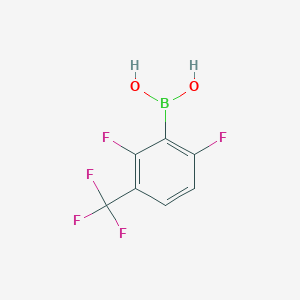

IUPAC Name |

bis(4-iodophenyl)iodanium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8I3.BF4/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)5/h1-8H;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVSPWLLFBKCLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC(=CC=C1I)[I+]C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BF4I3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6309060.png)

![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)

![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)